

# Application Notes and Protocols for Live-Cell Imaging with DFPTA

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## Compound of Interest

Compound Name: **DFPTA**

Cat. No.: **B1192568**

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Topic: Live-cell imaging with **DFPTA** step-by-step guide Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

## Introduction

**DFPTA** is a novel, cell-permeable fluorescent probe designed for real-time imaging of kinase activity in live cells. Its unique photophysical properties and high specificity make it an invaluable tool for studying cellular signaling pathways, particularly in the context of drug discovery and development. **DFPTA** is virtually non-fluorescent in its unbound state but exhibits a significant increase in fluorescence upon binding to its target kinase, providing a high signal-to-noise ratio. These application notes provide a comprehensive guide for the use of **DFPTA** in live-cell imaging experiments.

## Quantitative Data Summary

For optimal performance and reproducible results, refer to the following quantitative data for **DFPTA**.

Parameter	Value
Excitation Wavelength (max)	488 nm
Emission Wavelength (max)	525 nm
Recommended Concentration	1-10 $\mu$ M
Optimal Incubation Time	30-60 minutes
Quantum Yield (bound)	~0.8
Photostability	High
Cell Permeability	High
Toxicity	Low at recommended concentrations

## Experimental Protocols

### Protocol 1: Live-Cell Imaging of Kinase Activity with DFPTA

This protocol outlines the steps for staining and imaging live cells with **DFPTA** to monitor kinase activity.

#### Materials:

- **DFPTA** stock solution (1 mM in DMSO)
- Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
- Adherent cells cultured in a suitable imaging dish (e.g., glass-bottom dish)
- Fluorescence microscope equipped with a live-cell imaging chamber (37°C, 5% CO2)
- Appropriate filter sets for **DFPTA** (e.g., FITC/GFP filter set)

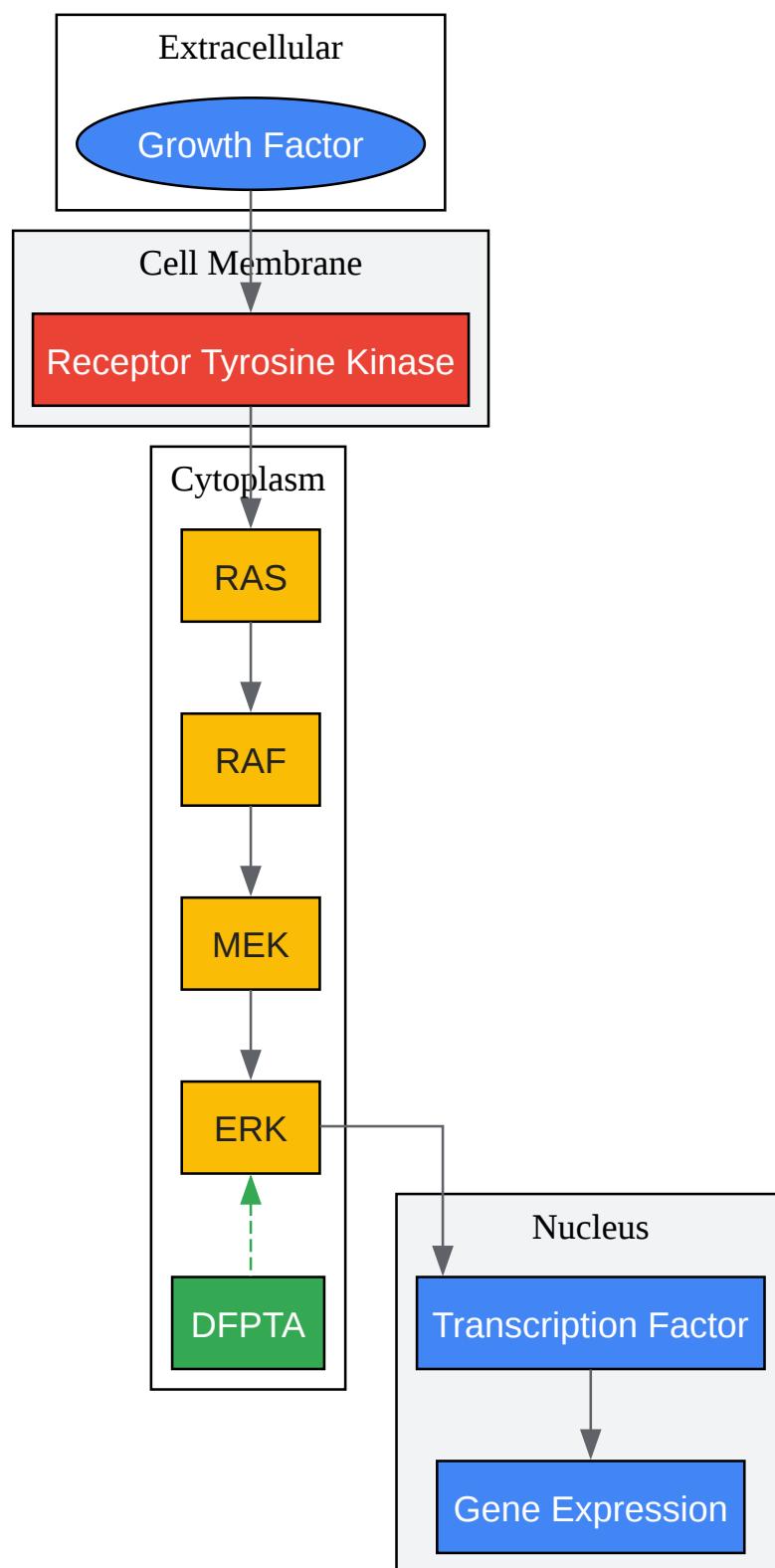
#### Procedure:

- Cell Preparation:

- Plate cells on a glass-bottom imaging dish at an appropriate density to reach 60-80% confluence on the day of the experiment.
- Allow cells to adhere and grow overnight in a standard cell culture incubator (37°C, 5% CO2).
- **DFPTA** Staining:
  - Prepare a fresh working solution of **DFPTA** in pre-warmed live-cell imaging medium. The final concentration should be optimized for the specific cell type and experimental conditions, typically between 1-10  $\mu$ M.
  - Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
  - Add the **DFPTA** working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
- Imaging:
  - After incubation, gently wash the cells twice with pre-warmed live-cell imaging medium to remove any unbound probe.
  - Add fresh, pre-warmed imaging medium to the cells.
  - Place the imaging dish on the microscope stage within the live-cell imaging chamber.
  - Acquire images using the appropriate filter set for **DFPTA** (Excitation: 488 nm, Emission: 525 nm).
  - For time-lapse imaging, set the desired time intervals and duration of the experiment.
- Data Analysis:
  - Quantify the fluorescence intensity of individual cells or regions of interest over time using appropriate image analysis software (e.g., ImageJ/Fiji).
  - Changes in fluorescence intensity will correlate with changes in kinase activity.

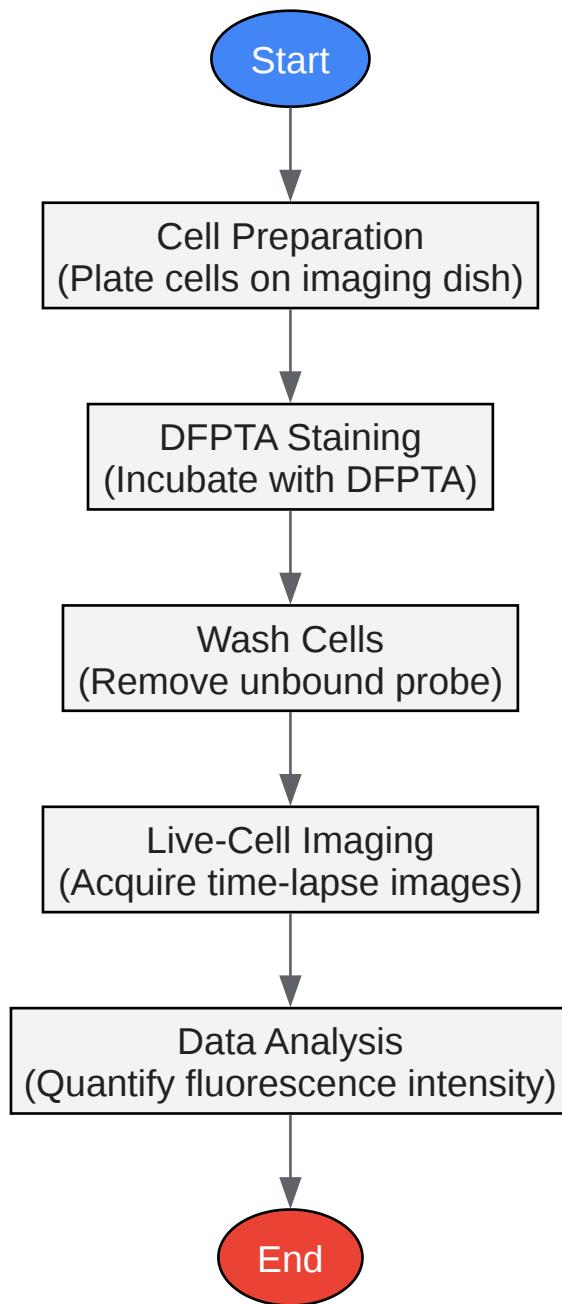
## Signaling Pathway and Workflow Diagrams

To facilitate a deeper understanding of the experimental process and the biological context, the following diagrams are provided.



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Caption: MAPK signaling pathway with **DFPTA** as a probe for ERK activity.



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Caption: Experimental workflow for live-cell imaging with **DFPTA**.

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